ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS 76546-68-4 properties
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS 76546-68-4 properties
An In-depth Technical Guide to Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 76546-68-4)
Executive Summary
This technical guide provides a comprehensive overview of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 76546-68-4), a polysubstituted pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This document delineates the core physicochemical properties, proposes robust synthetic methodologies grounded in established name reactions, outlines a strategy for spectroscopic characterization, and discusses the potential applications of this compound, particularly as a versatile intermediate in drug discovery and materials science. The content is tailored for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Compound Identification and Core Properties
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is an aromatic heterocyclic compound featuring a central pyrrole ring with extensive substitution. This substitution pattern—a phenyl group on the nitrogen, two methyl groups, and an ethyl carboxylate group—dictates its physicochemical behavior and synthetic accessibility.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 76546-68-4 | [2][3][4] |
| IUPAC Name | ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | [2][4] |
| Molecular Formula | C₁₅H₁₇NO₂ | [2][4][5] |
| Molecular Weight | 243.30 g/mol | [2][4] |
| Canonical SMILES | CCOC(=O)C1=C(C)N(C(C)=C1)C1=CC=CC=C1 | [2][4][5] |
| InChIKey | LNBCSWPBLZPWKQ-UHFFFAOYSA-N | [2][4][5] |
Table 2: Physicochemical Properties (Experimental & Computed)
| Property | Value | Notes | Source |
| Physical State | Solid (predicted) | Based on similar substituted pyrroles. | |
| Water Solubility | 3 µg/mL (at pH 7.4) | Experimental data, indicates very low solubility in aqueous media. | [4][5] |
| XLogP3 | 3.3 | Computed value, indicating significant lipophilicity. | [4] |
| Topological Polar Surface Area | 31.2 Ų | Computed value. | [5] |
| Hydrogen Bond Donors | 0 | Computed value. | [4] |
| Hydrogen Bond Acceptors | 2 | Computed value (carbonyl oxygen and ester oxygen). | [4][5] |
| Rotatable Bonds | 4 | Computed value. | [4][5] |
| Melting Point | Data not available | ||
| Boiling Point | Data not available |
Synthesis and Mechanistic Rationale
The synthesis of highly substituted pyrroles is a well-established field, with several named reactions offering reliable pathways. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. For the target compound, the Hantzsch Pyrrole Synthesis presents a highly logical and efficient approach.
Proposed Primary Synthetic Pathway: Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful multi-component reaction that constructs the pyrrole ring in a single, convergent step from simple, readily available precursors.[6][7] It involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[8][9] This methodology is ideally suited for producing ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.
Causality of Experimental Choices:
-
Ethyl acetoacetate is selected as the β-ketoester to provide the C3-ethyl carboxylate and the C2-methyl group.
-
Aniline serves as the primary amine, directly installing the N-phenyl substituent.
-
3-chloro-2-butanone (or 3-bromo-2-butanone) is the logical α-haloketone choice, as it delivers the C4 carbon and the C5-methyl group to complete the pyrrole skeleton.
Caption: Proposed workflow for the Hantzsch synthesis of the target compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.0 eq) to the stirred solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.
Caption: Logical workflow for the structural verification of the target compound.
Applications and Research Context
While specific applications for CAS 76546-68-4 are not extensively documented, its structural class is of high interest to the scientific community. Polysubstituted pyrroles are privileged scaffolds in drug discovery due to their presence in a wide array of biologically active molecules. [1][6]
-
Pharmaceutical Intermediate: The structure is analogous to intermediates used in the synthesis of targeted therapies. For example, related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters are key building blocks for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. [10]This suggests that ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate could serve as a valuable synthon for developing novel kinase inhibitors or other therapeutic agents.
-
Scaffold for Library Synthesis: The Hantzsch synthesis route allows for easy variation of all three starting components. [6]This makes the compound's core structure an excellent platform for creating diverse libraries of related pyrroles for high-throughput screening in drug discovery programs.
-
Materials Science: The rigid, aromatic nature of the pyrrole core, combined with the potential for further functionalization, makes it a candidate for investigation in the development of organic electronics, dyes, and polymers.
Safety and Handling
No specific GHS hazard classification or comprehensive safety data sheet (SDS) is available for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. [5]Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance based on structurally related compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Engineering Controls: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. Avoid generating dust if it is a solid.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. [11]In case of eye contact, rinse cautiously with water for several minutes. [11]If inhaled, move to fresh air. If swallowed or if irritation persists, seek immediate medical attention. [11]* Disclaimer: The user is responsible for conducting a thorough risk assessment before commencing any work with this compound. The information provided here is for guidance only and does not substitute for a formal safety evaluation.
References
-
Organic Chemistry Portal. (n.d.). Hantzch synthesis of pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Indian Institute of Science Education and Research Mohali. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]
-
All About Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from [Link]
-
NextSDS. (n.d.). ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link]
-
Mol-Instincts. (n.d.). ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | CAS 76546-68-4. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
NextSDS. (n.d.). ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023, May). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-phenyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Retrieved from [Link]
- Google Patents. (n.d.). CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Current World Environment. (2006, May 21). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]
Sources
- 1. cibtech.org [cibtech.org]
- 2. ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | CAS 76546-68-4 [matrix-fine-chemicals.com]
- 3. ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | 76546-68-4 [chemicalbook.com]
- 4. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 | CID 2742171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch pyrrole synthesis â Grokipedia [grokipedia.com]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. lgcstandards.com [lgcstandards.com]
